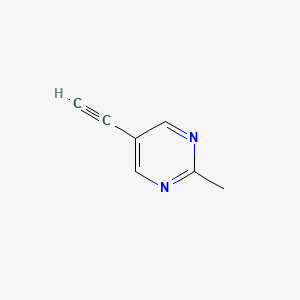

5-Ethynyl-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRETGSZBTVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethynyl-2-methylpyrimidine chemical properties

An In-Depth Technical Guide to the 5-Ethynylpyrimidine Scaffold: Properties, Synthesis, and Applications

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets.[3] When functionalized at the 5-position with an ethynyl group (a carbon-carbon triple bond), the resulting 5-ethynylpyrimidine scaffold becomes an exceptionally versatile building block for researchers in drug discovery and chemical biology. The ethynyl group serves as a powerful and precise reactive handle, enabling a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]

This guide provides a comprehensive technical overview of the 5-ethynylpyrimidine core. While specific experimental data for 5-ethynyl-2-methylpyrimidine is not extensively documented in public literature, this document will leverage data from closely related and well-studied analogs to elucidate the fundamental chemical properties, spectroscopic signatures, reactivity, and applications of this important chemical motif. By examining analogs such as 5-ethynyl-2'-deoxyuridine (EdU), we can provide field-proven insights and protocols relevant to any researcher working with this class of compounds.

Part 1: Physicochemical and Spectroscopic Properties

The physical properties of a specific 5-ethynylpyrimidine derivative will depend on its other substituents. However, we can establish a baseline by comparing related heterocyclic structures.

Table 1: Physicochemical Properties of Related Heterocyclic Compounds

| Property | 5-Ethynyl-2-methylpyridine | 5-Ethyl-2-methylpyridine |

| Molecular Formula | C₈H₇N | C₈H₁₁N[5] |

| Molecular Weight | 117.15 g/mol [6] | 121.18 g/mol [7] |

| Appearance | Solid | Colorless liquid[5][7] |

| Boiling Point | Not available | 178 °C[5] |

| Melting Point | Not available | -70.3 °C[5] |

| CAS Number | 1945-85-3[6] | 104-90-5[5] |

Predictive Spectroscopic Profile of this compound

Spectroscopic analysis is the primary method for confirming the structure of a synthesized compound.[8] Based on established principles, the following spectral characteristics would be expected for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of hydrogen atoms.

-

Pyrimidine Ring Protons (H-4, H-6): Two distinct signals, likely singlets or narrow doublets, are expected in the aromatic region (δ 8.5-9.0 ppm).

-

Acetylenic Proton (≡C-H): A sharp singlet around δ 3.0-3.5 ppm. This is a highly characteristic signal for a terminal alkyne.

-

Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm, corresponding to the three equivalent protons of the methyl group.[9]

-

-

¹³C NMR Spectroscopy : Carbon NMR helps identify the carbon framework.

-

Pyrimidine Ring Carbons: Signals would appear in the δ 120-160 ppm range.

-

Acetylenic Carbons (-C≡C-): Two distinct signals are expected in the δ 70-90 ppm range. The carbon attached to the pyrimidine ring will be at a different chemical shift than the terminal carbon.[10]

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies.[11]

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ , which is highly diagnostic for a terminal alkyne.

-

C≡C Stretch: A weaker, sharp absorption band in the range of 2100-2150 cm⁻¹ . Its intensity is variable, but its position is characteristic.

-

C-H Stretches (Aromatic/Methyl): Bands in the 2900-3100 cm⁻¹ region.

-

C=N and C=C Stretches (Ring): Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.

-

-

Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio, allowing for determination of the molecular weight.

-

Molecular Ion (M⁺): For this compound (C₇H₆N₂), the calculated molecular weight is approximately 118.14 g/mol . The EI-MS spectrum should show a prominent molecular ion peak at m/z = 118.

-

Part 2: Synthesis and Reactivity

The synthesis of 5-ethynylpyrimidine derivatives can be achieved through several established organometallic cross-coupling reactions. A highly reliable and common method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Workflow: Synthesis via Sonogashira Coupling

The causality behind this experimental choice lies in its efficiency and functional group tolerance. The Sonogashira reaction is a robust method for installing an ethynyl group onto a heterocyclic core without requiring harsh conditions that could degrade the pyrimidine ring.

Caption: General workflow for synthesizing this compound.

Protocol: General Sonogashira Coupling

This protocol is a self-validating system. Successful formation of the intermediate can be monitored by TLC (disappearance of starting material) and confirmed by NMR (appearance of the TMS singlet at ~0.2 ppm). Final product formation is confirmed by the appearance of the acetylenic proton signal in the ¹H NMR spectrum.

-

Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 5-iodo-2-methylpyrimidine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq).

-

Solvent and Base: Add anhydrous triethylamine (Et₃N) as both the solvent and base.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Workup: Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in methanol and add a base such as potassium carbonate (K₂CO₃). Stir at room temperature until the TMS group is removed (monitored by TLC).

-

Purification: Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the final product by column chromatography.

Key Reactivity: The Azide-Alkyne 'Click' Reaction

The terminal alkyne of the 5-ethynylpyrimidine scaffold is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage between the pyrimidine and an azide-containing molecule. This is the key reaction that makes compounds like EdU so powerful for biological labeling.[4][12]

Caption: Simplified schematic of the CuAAC 'click' reaction.

Part 3: Applications in Drug Discovery and Chemical Biology

The 5-ethynylpyrimidine scaffold is a valuable asset in modern drug development for two primary reasons: its role as a core pharmacophore and its utility as a tool for chemical biology.

Case Study: 5-Ethynyl-2'-deoxyuridine (EdU) for Cell Proliferation Assays

The most prominent application of the 5-ethynylpyrimidine motif is in 5-ethynyl-2'-deoxyuridine (EdU). EdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] Unlike its predecessor, bromodeoxyuridine (BrdU), which requires harsh acid or heat treatment for antibody detection, EdU is detected via the gentle and highly specific 'click' reaction with a fluorescent azide.[12] This preserves cellular morphology and allows for more flexible co-labeling experiments.

Trustworthiness of the Protocol: The protocol's reliability stems from the high specificity of the bio-orthogonal 'click' reaction. The azide probe will only react with the incorporated ethynyl group of EdU, leading to a very high signal-to-noise ratio.

Caption: Experimental workflow for an EdU-based cell proliferation assay.

While widely used, it is important to note that high concentrations of EdU can exhibit cytotoxic and genotoxic effects, particularly in cells with deficient homologous recombination repair pathways.[13] Therefore, titration to the lowest effective concentration is a critical aspect of experimental design.

Role as a Synthetic Building Block in Drug Design

Pyrimidine derivatives are integral to many classes of therapeutics, including kinase inhibitors used in oncology.[2] The 5-ethynyl group provides a strategic vector for molecular elaboration. Using reactions like the Sonogashira coupling or 'click' chemistry, drug developers can attach other molecular fragments to the pyrimidine core to optimize binding affinity, selectivity, and pharmacokinetic properties. This approach is central to modern drug design strategies like fragment-based lead discovery. Pyrimidine-based drugs have been developed to target a wide range of biological systems, including tubulin in cancer cells and G-protein-coupled receptors.[14][15]

Caption: A pyrimidine-based drug blocking a kinase signaling cascade.

Part 4: Safety and Handling

As with any reactive chemical, proper safety protocols must be followed when handling 5-ethynylpyrimidine and its derivatives.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[16][20]

-

Hazards: Substituted pyridines and pyrimidines can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[6] The toxicological properties of many novel derivatives have not been thoroughly investigated, so they should be handled with caution.[17]

References

-

16 (2012-03-07). Vertex AI Search.

-

21 (2025-07-16). ChemicalBook.

-

(n.d.). Sigma-Aldrich.

-

17 (2020-09-04). Biosynth.

-

18 (2025-11-06). MilliporeSigma.

-

(n.d.). PubChem.

-

(2020-02-18). Fisher Scientific.

-

(n.d.). EvitaChem.

-

(n.d.). ChemicalBook.

-

(n.d.). Wikipedia.

-

(2017-06-27). PubMed.

-

(n.d.). PubChem.

-

8 (n.d.). University of Calgary.

-

(2019-10-04). MDPI.

-

(2002). Organic Chemistry Portal.

-

(2002-11-26). PubMed.

-

(2025-11-20). PubMed.

-

(n.d.). BenchChem.

-

(2022-09-23). MDPI.

-

(2015-08-12). The Organic Chemistry Tutor.

-

(n.d.). Wikipedia.

-

(2022-08-08). PubMed.

-

(n.d.). Google Patents.

-

(2022-03-21). PMC - NIH.

-

(2009-09). PubMed.

-

(n.d.). PMC - NIH.

-

(n.d.). Thermo Fisher Scientific.

-

(1992-05). ResearchGate.

-

11 (n.d.). University of Wisconsin-Madison.

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. biosynth.com [biosynth.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5 [chemicalbook.com]

5-Ethynyl-2-methylpyrimidine synthesis protocols

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure in numerous therapeutic agents, and the introduction of an ethynyl group at the C5 position offers a versatile handle for further molecular elaboration through click chemistry and other coupling reactions. This document details a robust and accessible synthetic strategy, commencing with the preparation of a key intermediate, 5-bromo-2-methylpyrimidine, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to install the desired ethynyl moiety. The causality behind experimental choices, detailed step-by-step protocols, and supporting data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases cytosine, thymine, and uracil, rendering it a cornerstone of medicinal chemistry.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The 2-methylpyrimidine core, in particular, is a common feature in a variety of biologically active molecules.

The introduction of a terminal alkyne, such as the ethynyl group at the 5-position, dramatically expands the synthetic utility of the pyrimidine scaffold. The alkyne can participate in a wide range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the pyrimidine core to other molecules, such as biomolecules, fluorescent tags, or pharmacophores, making this compound a valuable building block in the synthesis of complex molecular probes and drug candidates.

This guide focuses on a practical and efficient two-step synthesis of this compound, designed for implementation in a standard research laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two key stages. The initial step involves the construction of the pyrimidine ring with a halogen at the 5-position, which serves as a handle for the subsequent cross-coupling reaction. The second stage employs the versatile Sonogashira coupling to introduce the terminal ethynyl group.

Figure 1: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of 5-Bromo-2-methylpyrimidine

The synthesis of the key precursor, 5-bromo-2-methylpyrimidine, is achieved through a one-pot cyclocondensation reaction between 2-bromomalonaldehyde and acetamidine hydrochloride. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.[2]

Reaction Mechanism

The reaction proceeds via a classical pyrimidine synthesis pathway involving the condensation of a 1,3-dicarbonyl equivalent (2-bromomalonaldehyde) with an amidine (acetamidine). The nitrogen atoms of the amidine attack the carbonyl carbons of the dialdehyde, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Experimental Protocol

Materials:

-

2-Bromomalonaldehyde

-

Acetamidine hydrochloride

-

Glacial acetic acid

-

3A Molecular sieves

Procedure: [2]

-

To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL) at 0 °C, add 3A molecular sieves (2 g).

-

Raise the temperature to 80 °C and add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in glacial acetic acid (50 mL) dropwise over 30 minutes.

-

After the addition is complete, increase the temperature to 100 °C and monitor the reaction by HPLC until completion (approximately 5 hours).

-

Cool the reaction mixture to room temperature, add water (20 mL), and allow it to stand for 2 hours.

-

The product can then be isolated through standard workup procedures, including extraction and purification by column chromatography or recrystallization.

Part 2: Sonogashira Coupling for the Synthesis of this compound

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] It is catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In this protocol, we utilize trimethylsilylacetylene (TMSA) as a stable and easy-to-handle surrogate for acetylene gas. The trimethylsilyl (TMS) protecting group is removed in situ or in a subsequent step to yield the terminal alkyne.

The Catalytic Cycle

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 2: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

-

Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 5-bromo-2-methylpyrimidine to form a Pd(II) complex.

-

Copper Cycle : The terminal alkyne (generated from TMSA) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation : The copper acetylide transfers the acetylenic ligand to the Pd(II) complex.

-

Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Experimental Protocol

Materials:

-

5-Bromo-2-methylpyrimidine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M in THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromo-2-methylpyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected this compound.

-

For deprotection, dissolve the crude product in THF and add TBAF (1.1 eq) at 0 °C. Stir for 1 hour.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash column chromatography on silica gel.

Data Presentation

| Reagent | Molar Equiv. | Purpose |

| 5-Bromo-2-methylpyrimidine | 1.0 | Aryl halide substrate |

| Trimethylsilylacetylene | 1.2 | Alkyne source (protected) |

| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium catalyst precursor |

| CuI | 0.05 | Copper co-catalyst for acetylide formation |

| NEt₃ | 2.0 | Base to neutralize HBr and facilitate acetylide formation |

| TBAF | 1.1 | Deprotecting agent for the removal of the TMS group |

Table 1: Stoichiometry and function of reagents in the Sonogashira coupling and deprotection steps.

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis for this compound. The synthesis of the 5-bromo-2-methylpyrimidine precursor followed by a Sonogashira coupling with trimethylsilylacetylene provides an efficient route to this valuable building block. The protocols provided are based on established chemical principles and are designed to be readily implemented by researchers in the field of organic and medicinal chemistry. The versatility of the terminal alkyne in this compound opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.

References

-

Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. Available at: [Link]

-

Heravi, M. M., Dehghani, M., Zadsirjan, V., & Ghanbarian, M. (2019). Alkynes as privileged synthons in selected organic name reactions. Current Organic Synthesis, 16(2), 205-243. Available at: [Link]

-

Li, X., Lv, J. M., Hu, D., & Abe, I. (2021). Biosynthesis of alkyne-containing natural products. RSC chemical biology, 2(1), 166–180. Available at: [Link]

-

Lasányi, D., & Mészáros, Á. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6485–6503. Available at: [Link]

-

IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2018). Regioselective Sonogashira cross-coupling reaction of 1,2,3-trihaloarenes. Tetrahedron, 74(38), 5324-5331. Available at: [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Available at: [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. Available at: [Link]

Sources

5-Ethynyl-2-methylpyrimidine: A Technical Guide for Researchers

CAS Number: 1196153-50-0

Introduction

5-Ethynyl-2-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and an ethynyl group at the 5-position. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases in DNA and RNA.[1] The incorporation of an ethynyl group, a versatile functional handle, opens up a myriad of possibilities for further chemical modifications, making this compound a valuable building block in drug discovery and development. This guide provides an in-depth overview of its synthesis, properties, potential applications, and safety considerations, tailored for researchers and scientists in the field.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1196153-50-0 | Internal Database |

| Molecular Formula | C₇H₆N₂ | [Internal Database] |

| Molecular Weight | 118.14 g/mol | [Internal Database] |

| Appearance | White to off-white solid (predicted) | [Internal Database] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | [2] |

| pKa | The pyrimidine ring is weakly basic. | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] A plausible synthetic route starts from a halogenated 2-methylpyrimidine, such as 5-bromo-2-methylpyrimidine or 5-iodo-2-methylpyrimidine, and couples it with a protected alkyne, like trimethylsilylacetylene. The trimethylsilyl (TMS) protecting group is then removed to yield the final product.

Experimental Protocol: A Two-Step Synthesis

Step 1: Sonogashira Coupling of 5-Bromo-2-methylpyrimidine with Trimethylsilylacetylene

This step involves the palladium and copper-catalyzed cross-coupling of 5-bromo-2-methylpyrimidine with (trimethylsilyl)acetylene. The use of a TMS-protected alkyne prevents self-coupling of the terminal alkyne.

-

Reagents and Materials:

-

5-Bromo-2-methylpyrimidine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or DMF, anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add 5-bromo-2-methylpyrimidine (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).

-

Add anhydrous toluene or DMF to dissolve the solids.

-

Add anhydrous triethylamine (2-3 equivalents) to the reaction mixture.

-

Slowly add (trimethylsilyl)acetylene (1.2-1.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-5-((trimethylsilyl)ethynyl)pyrimidine.

-

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.[5][6]

-

Reagents and Materials:

-

2-methyl-5-((trimethylsilyl)ethynyl)pyrimidine

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

-

Procedure (using Potassium Carbonate):

-

Dissolve the TMS-protected pyrimidine from Step 1 in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).[5]

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of a wide range of pharmaceuticals.[1] The presence of the ethynyl group on the 5-position of the 2-methylpyrimidine scaffold offers a versatile handle for various chemical transformations, making it a valuable intermediate in the synthesis of potential drug candidates.

Potential as Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][7] The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The ethynyl group can serve as a key interaction point within the ATP-binding pocket of kinases or as a reactive "warhead" for covalent inhibitors.[8] The structural motif of this compound makes it an attractive starting point for the design and synthesis of novel kinase inhibitors.

Caption: Potential mechanism of action for kinase inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated pyrimidines and volatile alkynes should be followed.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile starting materials or solvents.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Sonogashira coupling reaction is a well-established and reliable method. The presence of the reactive ethynyl group on the privileged pyrimidine scaffold provides a platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

- Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). Deprotection of trimethylsilyl group of an alkyne. Tetrahedron, 55(10), 2737-2754.

- Raghu, S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.

- Singh, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Verma, S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem.

- Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.

- Verma, S., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Wikipedia. (2024). Pyrimidine. Wikipedia.

- El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001.

- Orita, A., & Otera, J. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Synthesis, 2011(18), 2845-2862.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.

- Wikipedia. (2024). Sonogashira coupling. Wikipedia.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- Columbia University. FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety.

- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.

- Jeganathan, M., et al. (2015). Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II)a. RSC Advances, 5(101), 83267-83275.

- Sharma, S., & Kumar, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6589-6607.

- Kempe, K., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Kovács, L., et al. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Organic Letters, 18(15), 3682-3685.

- Khan, I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

- Diaz, R., et al. (2014). Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. Journal of Medicinal Chemistry, 57(11), 4527-4538.

- Fernández-Bachiller, M. I., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3601.

- Singh, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2419-2436.

- Al-Jubair, N., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 25(13), 6959.

- Lee, J. Y., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Antibiotics, 13(2), 164.

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scialert.net [scialert.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.columbia.edu [research.columbia.edu]

- 10. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethynyl-2-methylpyrimidine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of 5-Ethynyl-2-methylpyrimidine. As a functionalized pyrimidine, this molecule represents a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound. We will delve into its structural elucidation through spectroscopic prediction, detail a robust synthetic protocol, and explore its reactivity and significance as a scaffold in medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic biologically active compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug design, the pyrimidine scaffold is a versatile building block, with its nitrogen atoms acting as key hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the active site of protein kinases. Consequently, a vast number of FDA-approved drugs, particularly in oncology, feature a pyrimidine core.[2]

The introduction of an ethynyl group at the 5-position of the pyrimidine ring offers a powerful vector for medicinal chemists. The alkyne moiety can engage in additional interactions within a target protein's active site, serve as a reactive handle for further functionalization through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), or modulate the electronic properties of the heterocyclic core. This compound, the subject of this guide, combines the established therapeutic potential of the pyrimidine scaffold with the synthetic versatility of a terminal alkyne, making it a compound of significant interest in contemporary drug discovery.

Molecular Structure and Properties of this compound

This compound is a solid organic compound with the chemical formula C₇H₆N₂ and a molecular weight of 118.14 g/mol . Its structure consists of a pyrimidine ring substituted with a methyl group at the 2-position and an ethynyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196153-50-0 | |

| Molecular Formula | C₇H₆N₂ | [3] |

| Molecular Weight | 118.14 g/mol | |

| InChIKey | LHWRETGSZBTVAG-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC=C(C=N1)C#C | [3] |

| Predicted XlogP | 0.8 | [3] |

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 5-alkynylpyrimidines is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, a two-step procedure starting from the commercially available 5-bromo-2-methylpyrimidine is proposed. This involves an initial Sonogashira coupling with a silyl-protected acetylene, followed by deprotection of the silyl group.

Synthetic Workflow

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-methylpyrimidine

This procedure is adapted from established Sonogashira coupling protocols for halo-pyrimidines.[4]

-

To a solution of 5-bromo-2-methylpyrimidine (1.0 eq) in anhydrous triethylamine, add ethynyltrimethylsilane (1.2 eq).

-

Degas the mixture with a stream of argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-((trimethylsilyl)ethynyl)-2-methylpyrimidine.

Step 2: Synthesis of this compound (Deprotection)

The removal of the trimethylsilyl (TMS) protecting group can be achieved under mild basic conditions.

-

Dissolve 5-((trimethylsilyl)ethynyl)-2-methylpyrimidine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Structural Elucidation and Characterization

Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

Figure 2: Logical flow for structural confirmation using predicted NMR data.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Pyrimidine H (C4/C6) | 8.5 - 9.0 | s |

| Ethynyl H | ~3.0 | s |

| Methyl H | ~2.5 | s |

| ¹³C NMR | ||

| Pyrimidine C2 | ~165 | |

| Pyrimidine C4/C6 | ~158 | |

| Pyrimidine C5 | ~118 | |

| Alkynyl C | ~85 | |

| Alkynyl C-H | ~78 | |

| Methyl C | ~25 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 118.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 118 | [C₇H₆N₂]⁺ (Molecular Ion) |

| 91 | [M - HCN]⁺ |

| 77 | [M - CH₃CN]⁺ |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | ≡C-H | Stretch |

| ~2100 | C≡C | Stretch |

| ~1600, ~1550 | C=N, C=C (pyrimidine ring) | Stretch |

| ~1450 | C-H (methyl) | Bend |

Chemical Reactivity and Synthetic Utility

The ethynyl group of this compound is a versatile functional handle for a variety of chemical transformations, significantly enhancing its utility as a building block in medicinal chemistry.

Reactions of the Ethynyl Group

-

Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This highly efficient and bio-orthogonal reaction is widely used to link the pyrimidine core to other molecular fragments, such as targeting ligands, solubility enhancers, or fluorescent probes.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides to generate more complex internal alkynes.

-

Hydration: The alkyne can undergo hydration to yield a methyl ketone, providing another route for diversification.

-

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), allowing for the introduction of different saturation levels at the 5-position.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring are adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The strategic placement of substituents on the pyrimidine core allows for the modulation of potency, selectivity, and pharmacokinetic properties.

While specific examples of this compound in publicly disclosed drug candidates are limited, the 5-ethynylpyrimidine motif is present in several potent kinase inhibitors. The ethynyl group can occupy a hydrophobic pocket in the active site, contributing to binding affinity.

Role as a Key Building Block for Kinase Inhibitors

This compound serves as an excellent starting point for the synthesis of a library of potential kinase inhibitors. The ethynyl group can be elaborated using the reactions described in Section 5 to introduce various substituents that can probe the different regions of the kinase active site.

Figure 3: Workflow for the utilization of this compound in kinase inhibitor discovery.

For instance, coupling of this compound with a suitably functionalized aryl azide via a CuAAC reaction would yield a triazole-linked pyrimidine derivative. This triazole linker can position the aryl group to interact with specific residues in the kinase active site, potentially leading to high potency and selectivity.

Conclusion

This compound is a strategically important building block for drug discovery, combining the proven bioactivity of the pyrimidine scaffold with the synthetic versatility of a terminal alkyne. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis via a two-step Sonogashira coupling and deprotection strategy, and an analysis of its reactivity and potential applications. As the quest for novel and selective kinase inhibitors continues, the utility of well-designed, functionalized heterocyclic building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.

References

- Benchchem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Benchchem. (2025).

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.

- Adoo, K. (n.d.). 1196153-50-0 this compound.

- ChemicalBook. (n.d.). Pyrimidine, 5-ethynyl-2-methyl- | 1196153-50-0.

- Arctom. (n.d.). CAS NO.

- Sigma-Aldrich. (n.d.). This compound.

- Selleckchem. (n.d.). 1196153-50-0 | this compound | Pyrimidines.

- PubChemLite. (n.d.). This compound (C7H6N2).

- PubChem. (n.d.). 2-Ethynylpyrimidine | C6H4N2 | CID 12441297.

- PubChem. (n.d.). 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- PubMed. (n.d.). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'.

- Wikipedia. (n.d.). Sonogashira coupling.

- Sigma-Aldrich. (n.d.). 5-Ethynyl-2-methylpyridine.

- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.

- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)

- PubChemLite. (n.d.). 5-ethynyl-2-methylpyridine (C8H7N).

- SpectraBase. (n.d.). 5-Ethyl-2-methyl-pyrimidine - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2025).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.).

- PubMed. (1999). Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6N2) [pubchemlite.lcsb.uni.lu]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Ethynyl-2-methylpyrimidine: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, with a focus on the practical insights and causal relationships that govern its utility in the laboratory.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The introduction of an ethynyl group at the 5-position of the 2-methylpyrimidine core imparts a unique reactivity, positioning this molecule as a highly versatile building block. The terminal alkyne functionality is a key player in the realm of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, specificity, and biocompatibility.[2][5] This makes this compound a valuable precursor for the synthesis of novel compounds with potential applications in drug discovery, chemical biology, and materials science.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| CAS Number | 1196153-50-0 | |

| Appearance | Predicted to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |

| Predicted Boiling Point | ~200-250 °C at 760 mmHg | Inferred |

| Predicted Melting Point | ~50-100 °C | Inferred |

Synthesis of this compound: The Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Rationale for the Sonogashira Coupling

The choice of the Sonogashira coupling is predicated on its high functional group tolerance, mild reaction conditions, and generally high yields. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center, with the copper co-catalyst facilitating the formation of a copper acetylide intermediate.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound from 5-iodo-2-methylpyrimidine and a protected alkyne, followed by deprotection.

Materials:

-

5-Iodo-2-methylpyrimidine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Sonogashira Coupling

-

To a dry, argon-flushed round-bottom flask, add 5-iodo-2-methylpyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the resulting mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Dissolve the crude TMS-protected intermediate in THF.

-

Add a solution of TBAF (1.1 eq, 1M in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Workflow Diagram

Caption: The role of this compound in CuAAC reactions.

Precursor for Bioactive Molecules

The pyrimidine ring is a privileged scaffold in medicinal chemistry. [1][3][4]By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The triazole ring formed via click chemistry is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the pharmacological properties of the parent molecule.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the methyl protons (~2.5-2.8 ppm).

-

A singlet for the acetylenic proton (~3.0-3.5 ppm).

-

Two singlets or an AB quartet for the pyrimidine ring protons (~8.5-9.0 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (~20-25 ppm).

-

Two signals for the alkyne carbons (~70-90 ppm).

-

Signals for the pyrimidine ring carbons (~120-160 ppm).

-

-

IR Spectroscopy:

-

A sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹).

-

A sharp, weak absorption for the C≡C stretch (~2100-2200 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 118.14.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne in click chemistry reactions make it an attractive starting material for the creation of a diverse range of complex molecules. For researchers and drug development professionals, this compound offers a reliable and efficient entry point into novel chemical space with the potential for significant biological activity.

References

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Ethynyl-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 5-ethynyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the current absence of direct experimental solubility data in peer-reviewed literature, this document leverages established principles of physical organic chemistry and available data for structurally analogous compounds to forecast its solubility profile in a range of common laboratory solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate robust and reliable data. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of Pyrimidine Scaffolds and the Emergence of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1] The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a wide array of pharmacological activities. As a result, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2]

This compound is a member of this critical class of compounds. Its structure, featuring a reactive ethynyl group and a methyl-substituted pyrimidine core, suggests its potential as a valuable building block in the synthesis of more complex molecules. The ethynyl moiety, in particular, is of high interest for its utility in "click chemistry" reactions, which are widely employed in drug discovery, chemical biology, and materials science for the efficient and specific conjugation of molecules.

A fundamental physicochemical property that governs the utility of any compound in drug discovery and development is its solubility. Solubility dictates formulation strategies, bioavailability, and the design of in vitro and in vivo assays. This guide aims to provide a detailed understanding of the expected solubility of this compound and to equip researchers with the methodology to determine this crucial parameter empirically.

Predicted Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the predicted and calculated properties of this compound based on its structure and data from analogous compounds like 2-methylpyrimidine.[3][4]

| Property | Predicted/Calculated Value | Rationale/Source |

| Molecular Formula | C₇H₆N₂ | Calculated from structure |

| Molecular Weight | 118.14 g/mol | Calculated from formula |

| Appearance | Predicted to be a solid at room temperature | Based on similar substituted pyrimidines |

| pKa (most basic nitrogen) | ~1.5 - 2.5 | Inferred from 2-methylpyrimidine (pKa ~2.0) |

| LogP (o/w) | ~1.0 - 1.5 | Predicted based on the addition of a non-polar ethynyl group to the 2-methylpyrimidine core |

These properties suggest that this compound is a small, relatively non-polar molecule with weak basicity. The presence of the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the hydrocarbon character of the methyl and ethynyl groups will contribute to its solubility in organic solvents.

Predicted Solubility Profile of this compound

Based on its predicted physicochemical properties and the known solubility of similar pyrimidine derivatives, the following solubility profile is anticipated for this compound.[1][5][6][7] The principle of "like dissolves like" is a key determinant of solubility.

Table of Predicted Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The pyrimidine nitrogens can act as hydrogen bond acceptors, but the overall non-polar character from the methyl and ethynyl groups will limit aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an excellent solvent for many polar and non-polar organic molecules. |

| Methanol (MeOH) | Polar Protic | Soluble | Methanol's polarity and ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of this compound.[6][7] |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many pyrimidine derivatives. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Acetonitrile is a common solvent for a wide range of organic compounds. |

| Chloroform (CHCl₃) | Non-polar | Soluble | The relatively non-polar nature of this compound suggests good solubility in chlorinated solvents.[5] |

| Toluene | Non-polar | Sparingly Soluble | Solubility in non-polar aromatic solvents is expected to be moderate. |

Causality behind Predicted Solubilities:

-

Polar Protic Solvents (e.g., Water, Methanol): While the nitrogen atoms of the pyrimidine ring can accept hydrogen bonds, the overall molecule has significant non-polar character due to the methyl and ethynyl groups. This limits its interaction with the highly ordered hydrogen-bonding network of water, leading to predicted low aqueous solubility. In alcohols like methanol and ethanol, the alkyl chains of the solvent can better accommodate the non-polar regions of the solute, resulting in higher predicted solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate polar molecules without the energetic cost of disrupting a hydrogen-bonding network. They are generally excellent solvents for a wide range of organic compounds, and this compound is expected to be readily soluble in them.

-

Non-polar Solvents (e.g., Chloroform, Toluene): The presence of the non-polar methyl and ethynyl groups suggests that this compound will have some solubility in non-polar solvents. Chlorinated solvents are often effective for compounds with some polarity, while solubility in purely hydrocarbon solvents like toluene may be more limited.

It is also important to consider that the solubility of pyrimidine derivatives generally increases with temperature.[5][6]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an empirical determination is necessary. The shake-flask method is the gold-standard for determining thermodynamic solubility and is recommended for its reliability.[8][9]

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Prepare a blank solvent sample in a separate vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should not change with further shaking time.[10]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). The method should be validated for linearity, accuracy, and precision.

-

Analyze the filtered sample from the saturated solution using the same analytical method.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Self-Validating System:

-

The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

The use of a validated analytical method with a calibration curve ensures the accuracy of the concentration measurement.

-

Running the experiment in triplicate and assessing the standard deviation will provide confidence in the reproducibility of the results.

Visualizations

Chemical Structure of this compound:

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct experimental data for the solubility of this compound is currently lacking, a scientifically reasoned prediction can be made based on its molecular structure and the known properties of analogous pyrimidine compounds. It is anticipated to be soluble in common polar organic solvents such as DMSO, DMF, methanol, and ethanol, with limited solubility in water. For definitive data, which is crucial for applications in drug discovery and development, the provided detailed shake-flask protocol offers a robust and reliable method for its empirical determination. This guide serves as a foundational resource for researchers, enabling informed decisions on the handling and application of this compound in their scientific endeavors.

References

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Saban, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5293–5302. [Link]

- Avdeef, A. (2019).

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

- Shen, C., & Yalkowsky, S. H. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 12055-12090.

-

Chemsrc. (n.d.). 2-Methylpyrimidine. Retrieved from [Link]

-

Shen, C., & Yalkowsky, S. H. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar. Retrieved from [Link]

- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Baluja, S., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical Engineering & Process Technology, 4(5).

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

PubChem. (n.d.). 2-Methylpyrimidine. Retrieved from [Link]

- Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1023-1028.

- Baluja, S., & Gariya, H. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2-Methylpyrimidine | CAS#:5053-43-0 | Chemsrc [chemsrc.com]

- 4. 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to 5-Ethynyl-2-methylpyrimidine Derivatives: Synthesis, Functionalization, and Applications in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a 5-ethynyl group onto this privileged heterocycle creates a versatile molecular building block, 5-ethynyl-2-methylpyrimidine, which offers a unique combination of structural rigidity and chemical reactivity. This guide provides an in-depth exploration of the synthesis, key derivatization reactions, and burgeoning applications of this compound derivatives, with a particular focus on their role in the development of targeted therapeutics, such as kinase inhibitors. Detailed, field-tested protocols for core synthesis and subsequent functionalization are presented to equip researchers and drug development professionals with the practical knowledge to leverage this powerful chemical scaffold.

Introduction: The Strategic Value of the 5-Ethynylpyrimidine Core

Pyrimidine and its derivatives are of immense interest in pharmaceutical research due to their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic incorporation of an ethynyl (acetylenic) group at the C5 position of the pyrimidine ring confers several advantageous properties:

-

Structural Rigidity: The linear, sp-hybridized alkyne linker acts as a rigid spacer, allowing for precise conformational control when designing molecules to fit into specific protein binding pockets.[]

-

Synthetic Handle: The terminal alkyne is a highly versatile functional group, amenable to a host of powerful and reliable coupling reactions.[][6] This enables the rapid construction of diverse chemical libraries for lead discovery and optimization.

-

Bioorthogonal Reactivity: The ethynyl group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's high efficiency and specificity, even in complex biological media, make these derivatives ideal for creating chemical probes and bioconjugates.[7][8]

This guide will focus on the 2-methyl substituted variant, a common starting point in many synthetic campaigns, and will elucidate the pathways from this core to complex, biologically active molecules.

Synthesis of the this compound Core

The most reliable and widely adopted method for synthesizing the this compound core is the Sonogashira cross-coupling reaction.[9] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The synthesis typically begins with a halogenated pyrimidine, with reactivity generally following the trend I > Br > Cl.[11]

A common and efficient strategy involves a two-step process:

-

Coupling with a Protected Alkyne: 5-Bromo- or 5-iodo-2-methylpyrimidine is coupled with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The bulky silyl group prevents the undesired self-coupling of the terminal alkyne (Glaser coupling).

-

Deprotection: The resulting silyl-protected intermediate is then treated with a fluoride source (e.g., TBAF) or a mild base (e.g., K₂CO₃ in methanol) to cleave the silicon-carbon bond, revealing the terminal alkyne of the target molecule.

Experimental Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine

-

Materials: 5-Bromo-2-methylpyrimidine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), Copper(I) iodide (CuI) (0.06 eq), Triethylamine (Et₃N) (3.0 eq), Trimethylsilylacetylene (1.5 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-methylpyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF, followed by triethylamine. The amine acts as both a base and a solvent.

-

Add trimethylsilylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[11]

-

Concentrate the filtrate under reduced pressure. The crude product is often sufficiently pure for the next step, or can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Step B: Deprotection to this compound

-

Materials: Crude 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq), Potassium carbonate (K₂CO₃) (2.0 eq), Methanol.

-

Procedure:

-

Dissolve the crude product from Step A in methanol.

-

Add potassium carbonate to the solution.

-

Stir at room temperature for 2-4 hours. Monitor the reaction by TLC/LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the final product by flash column chromatography to yield this compound as a solid.

-

Key Derivatization Strategies and Applications

The true synthetic power of this compound lies in the reactivity of its terminal alkyne. This functionality serves as a gateway to a vast chemical space, enabling the synthesis of diverse derivatives for various applications, particularly in drug discovery.

The Sonogashira Coupling: Building Molecular Complexity

The Sonogashira reaction can be employed a second time, now using the this compound product as the alkyne component. This allows for the coupling of a wide array of aryl and heteroaryl halides, rapidly building molecular complexity and enabling extensive Structure-Activity Relationship (SAR) studies. This approach is fundamental in the development of kinase inhibitors, where specific aryl groups are installed to interact with key residues in the enzyme's active site.[12]

Scientist's Insight: The choice of catalyst, ligand, base, and solvent can be critical, especially for challenging or electron-rich aryl halides. For less reactive bromides or chlorides, stronger bases like diisopropylamine and higher temperatures may be necessary.[11]

The CuAAC "Click" Reaction: Crafting Bioisosteres and Probes